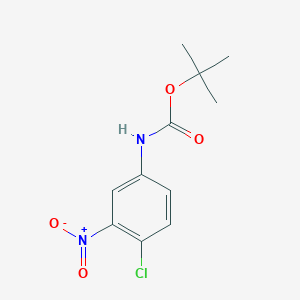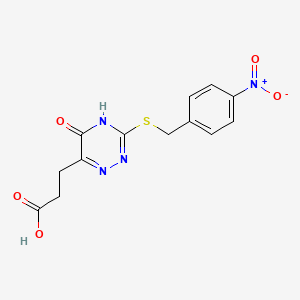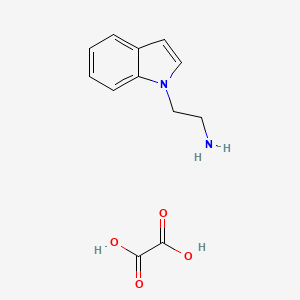
Tert-butyl (4-chloro-3-nitrophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl (4-chloro-3-nitrophenyl)carbamate” is an organic compound. It has a molecular weight of 272.69 . The IUPAC name for this compound is tert-butyl 4-chloro-3-nitrophenylcarbamate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13ClN2O4/c1-11(2,3)18-10(15)13-7-4-5-8(12)9(6-7)14(16)17/h4-6H,1-3H3,(H,13,15) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound should be stored in a refrigerated environment .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Tert-butyl Carbamate Derivatives
Tert-butyl carbamate derivatives are synthesized using various methods for diverse applications. For instance, Zhao et al. (2017) synthesized tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in biologically active compounds (Zhao et al., 2017). Additionally, Cho and Lee (2007) studied the oxidative decomposition of carbamates, including tert-butyl derivatives, indicating their potential in chemical reactions (Cho & Lee, 2007).
X-ray Crystallography and Molecular Structure
Structural analysis using X-ray crystallography has been performed on tert-butyl carbamate derivatives. For example, Das et al. (2016) studied the structure and intermolecular interactions of tert-butyl carbamate derivatives through X-ray diffraction (Das et al., 2016).
Application in Organic Synthesis
Role in Synthesis of Bioactive Compounds
Tert-butyl carbamate derivatives are used as intermediates in the synthesis of various bioactive compounds. Yang et al. (2021) highlighted the use of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate in organic synthesis, showcasing its potential in developing biologically active molecules (Yang et al., 2021).
Deprotection in Organic Synthesis
Li et al. (2006) demonstrated the use of aqueous phosphoric acid for the deprotection of tert-butyl carbamates, showing its relevance in organic synthesis (Li et al., 2006).
Catalysis and Reaction Mechanisms
Catalysis and Reaction Optimization
Tert-butyl carbamate derivatives are involved in catalytic processes and reaction optimizations. For instance, Umeda and Minakata (2021) explored the use of tert-butyl N-chloro-N-sodio-carbamate in the aziridination of α,β-unsaturated carbonyl compounds, highlighting its role in green chemistry (Umeda & Minakata, 2021).
Inhibition Mechanism Studies
Lin et al. (2000) investigated the inhibition mechanism of cholesterol esterase by aryl carbamates, including tert-butyl derivatives, providing insights into biochemical processes (Lin et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(4-chloro-3-nitrophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(15)13-7-4-5-8(12)9(6-7)14(16)17/h4-6H,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPZPPNAGGOCFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-ethylphenyl)-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2387186.png)
![1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![6-[(2,6-Dichlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2387189.png)

![ethyl 2-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2387194.png)
![5-Ethyl-2-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2387197.png)

![2-Methyl-3-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2387199.png)
![2-{[1-(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2387200.png)

